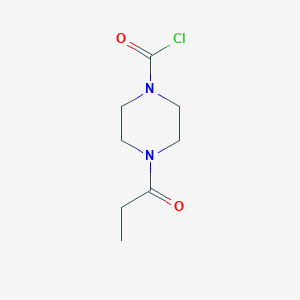
4-Propanoylpiperazine-1-carbonyl chloride
Cat. No. B8728520
M. Wt: 204.65 g/mol
InChI Key: GKGWOUPKDALZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04220646
Procedure details


A solution of phosgene (45.0 g.) in anhydrous toluene (500 cm3) and 1-propionylpiperazine (129.0 g.) are added simultaneously to anhydrous toluene (500 cm3), while the temperature is maintained at about -5° C. 1-Chlorocarbonyl-4-propionylpiperazine (92.0 g.), m.p. about 45° C., is thus obtained. After one hour's stirring at 2° C., the 1-propionylpiperazine hydrochloride formed is separated by filtration and, after evaporation of the filtrate under reduced pressure (20 mm.Hg) 1-chlorocarbonyl-4-propionyl-piperazine is obtained.




Identifiers


|
REACTION_CXSMILES
|
[C:1]([Cl:4])(Cl)=[O:2].[C:5]([N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)(=[O:8])[CH2:6][CH3:7]>C1(C)C=CC=CC=1>[Cl:4][C:1]([N:12]1[CH2:13][CH2:14][N:9]([C:5](=[O:8])[CH2:6][CH3:7])[CH2:10][CH2:11]1)=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
129 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(=O)N1CCN(CC1)C(CC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 92 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
